![molecular formula C18H17NO3 B2736820 1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one CAS No. 844648-48-2](/img/structure/B2736820.png)
1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions such as Claisen–Schmidt condensation and esterification . For instance, a series of novel 3H-benzo[f]chromen-3-one derivatives bearing non-steroidal anti-inflammatory drug moieties were synthesized with good yields . The synthesis involved Claisen–Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and 4-hydroxybenzaldehyde in basic medium, followed by esterification with carboxylic acids (drugs) in the presence of phosphoryl chloride and anhydrous zinc (II) chloride .
Scientific Research Applications
Anticancer Activity
Benzocoumarin derivatives have been synthesized and evaluated for their anticancer potential. These compounds exhibit promising activity against cancer cells, making them potential candidates for drug development . Researchers are investigating their mechanisms of action and exploring their efficacy in various cancer types.
Antimicrobial Properties
Benzocoumarins have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Their unique chemical structure contributes to their effectiveness in inhibiting microbial growth. Scientists are studying these compounds to develop novel antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of benzocoumarins make them interesting candidates for managing inflammatory conditions. They may modulate inflammatory pathways and reduce inflammation-related symptoms. Researchers are exploring their potential in treating diseases like arthritis and inflammatory bowel disorders .
Antioxidant Capacity
Benzocoumarins exhibit antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Investigations are ongoing to understand their role in protecting cells from oxidative insults and their potential applications in health and disease .
Fluorescent Materials
Certain coumarin derivatives, including benzocoumarins, possess fluorescent properties. Researchers have utilized these compounds as organic fluorescent materials for biochemical and biological imaging. Their emission properties make them valuable tools for visualizing cellular processes .
Drug Conjugates
In recent studies, benzocoumarin derivatives have been conjugated with non-steroidal anti-inflammatory drugs (NSAIDs). These hybrid compounds combine the anti-inflammatory effects of NSAIDs with the unique properties of benzocoumarins. Researchers are investigating their potential as dual-action agents for inflammation-related conditions .
These applications highlight the versatility and potential of 1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one in scientific research. As more studies unfold, we may discover additional uses for this intriguing compound . If you’d like further details or explore other aspects, feel free to ask!
Future Directions
Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one”. Additionally, the potential biological activities of this compound could be explored in more depth. For instance, related compounds have shown promise as antimicrobial , anticancer , and antitubercular agents, suggesting that “1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one” may also have potential therapeutic applications.
properties
IUPAC Name |
1-(morpholin-4-ylmethyl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17-11-14(12-19-7-9-21-10-8-19)18-15-4-2-1-3-13(15)5-6-16(18)22-17/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXCDHHISXDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one |
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